molecular formula C9H10ClN3O2 B3012410 6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride CAS No. 123855-78-7

6-amino-3-hydroxy-1-methylquinoxalin-2(1H)-one hydrochloride

Cat. No. B3012410
M. Wt: 227.65
InChI Key: KSFQDRQMIOXNKK-UHFFFAOYSA-N
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Patent
US05026704

Procedure details

A solution of 0.5 g (2.3 mmol) 1-methyl-6-nitroquinoxaline-2,3(1H,4H)-dione in 25 ml dimethylformamide was hydrogenated at atm. pressure by using 5% Pd-c (0.1 g) as a catalyst. The reaction mixture was added 1 ml 4N hydrochloric acid, filtered and evaporated in vacuo. The residue was stirred with ethyl acetate. The precipitate was filtered off to give 0.5 g (98%) of 6-amino-1-methyl-quinoxaline-2,3(1H,4H)-dione hydrochloride. NMR (DMSO-d6 +D2O): 7.3 (1H, d), 7.13 (1H, s), 7.1 (1H, d), 3.5 (3H, s), 2.6 (3H, s).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Pd-c
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][C:8]([N+:12]([O-])=O)=[CH:9][CH:10]=2)[NH:5][C:4](=[O:15])[C:3]1=[O:16].[ClH:17]>CN(C)C=O>[ClH:17].[NH2:12][C:8]1[CH:7]=[C:6]2[C:11](=[CH:10][CH:9]=1)[N:2]([CH3:1])[C:3](=[O:16])[C:4](=[O:15])[NH:5]2 |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CN1C(C(NC2=CC(=CC=C12)[N+](=O)[O-])=O)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Pd-c
Quantity
0.1 g
Type
catalyst
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The residue was stirred with ethyl acetate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off

Outcomes

Product
Name
Type
product
Smiles
Cl.NC=1C=C2NC(C(N(C2=CC1)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.